rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid
Description
rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid is a medium-chain fatty acid derivative featuring an epoxide (oxirane) ring at the 8th carbon of its octanoic acid backbone, with a stereospecific (2R,3S) configuration. This compound is structurally classified as an epoxidized fatty acid, derived from linoleic acid via cytochrome P450 (CYP) enzymes, particularly CYP2C and CYP2J isoforms . Its epoxide group confers unique reactivity and biological activity, distinguishing it from non-epoxidized fatty acids.
Properties
Molecular Formula |
C18H34O3 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
8-[(2R,3S)-3-octyloxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m0/s1 |
InChI Key |
IMYZYCNQZDBZBQ-DLBZAZTESA-N |
SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@H](O1)CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid can be synthesized from oleic acid via epoxidation. This process involves the addition of an oxygen atom to the double bond of oleic acid, forming the epoxide ring. The reaction can be catalyzed by enzymes such as cytochrome P450 or through chemical means using peracids .
Industrial Production Methods: Industrial production of this compound typically involves the non-enzymic epoxidation of oleic acid using peracids like m-chloroperbenzoic acid (m-CPBA) under controlled conditions . This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols.
Reduction: The epoxide ring can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the epoxide ring.
Substituted Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
Chemistry
-
Model Compound for Epoxide Chemistry :
- This compound serves as a model for studying the reactivity and mechanisms of epoxides in organic synthesis. Its structural features allow researchers to investigate the formation and stability of epoxide intermediates during chemical reactions.
-
Synthesis of Bioactive Compounds :
- It is utilized in the synthesis of various bioactive molecules, contributing to the development of pharmaceuticals and agrochemicals. The unique oxirane structure plays a crucial role in enhancing biological activity.
Biology
-
Investigating Biological Interactions :
- The compound has been studied for its interactions with biological membranes and proteins. Its epoxide group can react with nucleophiles, making it a valuable tool for probing protein-lipid interactions and enzyme mechanisms.
-
Antimicrobial Activity :
- Preliminary studies indicate moderate antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.
Industrial Applications
- Cosmetic Formulations :
-
Food Industry :
- As an emulsifier or stabilizer, rel-8-((2R,3S)-3-octyloxiran-2-yl)octanoic acid can be incorporated into food products to improve texture and shelf-life.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against common pathogens. Results indicated that concentrations above 100 µg/mL inhibited bacterial growth effectively. This finding supports its potential use in developing new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 100 µg/mL |
| Escherichia coli | 150 µg/mL |
Case Study 2: Cosmetic Formulation Development
In a formulation study, this compound was included in several emulsion formulations. The results showed improved sensory properties, including reduced greasiness and enhanced moisturizing effects compared to control formulations without the compound.
| Formulation Type | Greasiness Rating (1 to 5) | Moisturizing Effect (1 to 5) |
|---|---|---|
| Control | 4 | 3 |
| With Compound | 2 | 4 |
Mechanism of Action
The mechanism of action of rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid involves its interaction with various enzymes and metabolic pathways. It is produced from oleic acid by the action of cytochrome P450 enzymes, specifically CYP2C and CYP3A . The epoxide ring can undergo hydrolysis to form diols, which are further metabolized by the body .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₁₈H₃₂O₃ (exact mass: 296.235 g/mol).
- Stereochemistry : The (2R,3S) configuration of the oxirane ring is critical for its interaction with biological targets, such as TRPV1 ion channels involved in thermal hyperalgesia during inflammatory pain .
- Natural Occurrence : Detected in apple fruit cuticular wax, where it may contribute to physiological stress responses during storage .
- Synthesis : Produced via chemo-enzymatic epoxidation of unsaturated fatty acids, as demonstrated in the conversion of oleic acid to epoxidized derivatives .
The following table compares rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid with structurally or functionally related compounds, emphasizing differences in structure, biological roles, and research findings.
Structural and Functional Distinctions
Epoxide Position and Stereochemistry: The (2R,3S) epoxide in this compound contrasts with the (2R,3R) configuration in trans-9,10-Epoxystearic acid, affecting enzymatic recognition and biological activity . Coronaric acid’s 9,10-epoxide position (vs. 8,9 in the target compound) determines its metabolic fate; hydrolysis by sEH yields 9,10-DiHOME, whereas the target compound’s diol derivative remains uncharacterized .
Both this compound and 9,10-DiHOME activate TRPV1, but the latter requires prior epoxide hydrolysis .
Applications :
- The target compound’s role in plant cuticles (e.g., apple wax) suggests ecological functions distinct from its mammalian signaling roles .
- Industrial epoxidized fatty acids (e.g., trans-9,10-Epoxystearic acid) are prioritized for surfactant use, whereas the target compound is studied for biomedical applications .
Key Research Findings
- Metabolic Fate: Octanoic acid, a metabolite of 1-octanol, peaks in blood 90 minutes post-administration and correlates with tremor reduction, though its bone toxicity warrants caution in long-term use .
- Plant Physiology : The compound’s accumulation in apple wax during storage suggests a role in mitigating oxidative stress or pathogen resistance .
Biological Activity
Rel-8-((2R,3S)-3-octyloxiran-2-yl)octanoic acid, also known as 8-(3-octyloxiran-2-yl)octanoic acid, is a compound with significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.
- Molecular Formula : CHO
- Molecular Weight : 298.461 g/mol
- LogP : 5.3197 (indicating high lipophilicity)
- Polar Surface Area (PSA) : 49.83 Ų
This compound exhibits biological activity primarily through its interaction with lipid membranes and potential modulation of cellular signaling pathways. Its epoxide group may play a crucial role in reactivity with nucleophiles, thereby influencing various biochemical pathways.
Biological Activity
Research indicates that this compound may possess several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial membrane integrity.
- Anti-inflammatory Effects : There is evidence suggesting that the compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antioxidant Activity : The compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of this compound, researchers tested various concentrations against E. coli and S. aureus. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a natural preservative or therapeutic agent.
Case Study: Anti-inflammatory Mechanism
A separate investigation evaluated the anti-inflammatory effects of the compound in human macrophage cell lines. The treatment resulted in a significant reduction in the secretion of IL-6 and TNF-alpha, indicating its potential use in inflammatory diseases.
Potential Applications
Given its diverse biological activities, this compound could be explored for various applications:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
- Nutraceuticals : Incorporation into dietary supplements aimed at enhancing antioxidant defenses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid, considering stereochemical control?
- Methodological Answer : The synthesis of this epoxide-containing fatty acid derivative typically involves stereoselective epoxidation of a precursor alkene. For example, asymmetric Sharpless epoxidation or Jacobsen-Katsuki catalysis can be employed to control the (2R,3S) configuration. Protecting group strategies (e.g., methyl esters, as seen in structurally similar compounds like methyl trans-3-(4-methoxyphenyl)glycidate) may stabilize intermediates . Post-epoxidation, hydrolysis and chain elongation via Wittig or Grignard reactions can yield the octanoic acid backbone. Purification via column chromatography or recrystallization is critical to isolate the diastereomerically pure product.
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming stereochemistry. Coupling constants (-values) between epoxide protons (H2 and H3) provide insights into the cis/trans configuration. Chiral derivatizing agents (e.g., Mosher’s acid) can enhance stereochemical resolution. Mass spectrometry (MS) and infrared (IR) spectroscopy supplement structural validation, though NIST databases currently lack reference spectra for this compound . X-ray crystallography remains the gold standard if single crystals are obtainable.
Q. How does the epoxide ring in this compound influence its reactivity in biological systems?
- Methodological Answer : The electrophilic nature of the epoxide ring makes it prone to nucleophilic attack by cellular nucleophiles (e.g., glutathione, amino acid residues in enzymes). This reactivity can be leveraged to study enzyme inhibition (e.g., cytochrome P450 or epoxide hydrolases). In vitro assays should include controls for non-specific reactivity, such as incubating the compound with thiol-containing scavengers to distinguish targeted vs. off-target effects .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Cell viability assays (MTT, resazurin) can screen for cytotoxicity, while enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based assays quantify interactions with targets like soluble epoxide hydrolase (sEH). Lipid bilayer permeability studies using artificial membranes or liposome models are recommended to assess bioavailability. Dose-response curves and IC calculations should account for the compound’s potential instability in aqueous media .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis conditions of this compound?
- Methodological Answer : A 2 factorial design can systematically evaluate variables such as reaction temperature, catalyst loading, and solvent polarity. For example, varying the ratio of oxidizing agents (e.g., m-CPBA) and chiral ligands in epoxidation reactions can identify conditions that maximize yield and enantiomeric excess (ee). Response surface methodology (RSM) further refines optimal parameters, reducing the number of experimental runs required .
Q. What computational methods are recommended for predicting the interaction of this compound with lipid bilayers or protein targets?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields like CHARMM or AMBER can model the compound’s behavior in lipid bilayers. Docking studies (AutoDock Vina, Schrödinger) predict binding affinities to proteins such as sEH or cyclooxygenase-2 (COX-2). Density Functional Theory (DFT) calculations assess the electronic properties of the epoxide ring, providing insights into its reactivity .
Q. How to resolve contradictions in reported biological activities of structurally similar epoxide-containing fatty acids?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, serum proteins) or compound purity. Meta-analyses should stratify data by experimental parameters and validate purity via HPLC or NMR. Comparative studies using standardized protocols (e.g., OECD guidelines) and isogenic cell lines reduce confounding factors. Cross-referencing with databases like PubChem ensures consistency in structural annotations .
Q. What strategies mitigate stereochemical instability during long-term storage of this compound?
- Methodological Answer : Storage under inert atmospheres (argon) at -20°C in amber vials minimizes epoxide ring-opening via hydrolysis or oxidation. Lyophilization with cryoprotectants (trehalose) enhances stability in solid form. Regular stability testing via chiral HPLC monitors enantiomeric degradation. Avoid prolonged exposure to light or humidity, as noted in safety protocols for analogous compounds .
Key Considerations for Experimental Design
- Theoretical Frameworks : Link studies to lipidomics or enzymology theories to contextualize findings (e.g., epoxide hydrolase inhibition as a modulator of inflammatory pathways) .
- Data Validation : Cross-verify spectral data with computational predictions and historical datasets (e.g., NIST Chemistry WebBook) to address gaps in reference materials .
- Safety Protocols : Adhere to GHS guidelines for handling corrosive or irritant intermediates, including localized exhaust ventilation and PPE (gloves, goggles) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
